molecular formula C11H14N2O2S B1419979 [2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]thiourea CAS No. 1152583-31-7

[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]thiourea

Cat. No.: B1419979
CAS No.: 1152583-31-7
M. Wt: 238.31 g/mol
InChI Key: ALWBFAIIQWRRFZ-UHFFFAOYSA-N
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Description

[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]thiourea is a high-purity (95%) chemical building block of significant interest in medicinal chemistry research. This compound is supplied as an oil and is characterized by its 2,3-dihydro-1,4-benzodioxin heterocyclic core, a privileged scaffold frequently found in compounds with diverse biological activities (https://www.academia.edu/105574228/Synthesis of new 2 2 3 dihydro 1 4 benzodioxin 6 yl 4 methylphenyl sulfonyl amino N un substituted phenyl acetamides as %CE%B1 glucosidase and acetylcholinesterase inhibitors and their in silico study). Its structure, featuring a thiourea group linked to the benzodioxane ring via an ethyl spacer, makes it a valuable intermediate for the design and synthesis of novel therapeutic agents. Research applications for this compound and its structural analogs include their investigation as potential immunomodulators (https://patents.google.com/patent/US11608337B2/en) and as enzyme inhibitors, such as for α-glucosidase and acetylcholinesterase, which are relevant targets for diabetes and Alzheimer's disease research, respectively (https://www.academia.edu/105574228/Synthesis of new 2 2 3 dihydro 1 4 benzodioxin 6 yl 4 methylphenyl sulfonyl amino N un substituted phenyl acetamides as %CE%B1 glucosidase and acetylcholinesterase inhibitors and their in silico study). Researchers utilize this compound in hit-to-lead optimization campaigns and to explore structure-activity relationships (SAR). This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses. For comprehensive handling and safety information, please refer to the attached Material Safety Data Sheet (MSDS).

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2S/c12-11(16)13-4-3-8-1-2-9-10(7-8)15-6-5-14-9/h1-2,7H,3-6H2,(H3,12,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALWBFAIIQWRRFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)CCNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Parent Compound: N-(2,3-Dihydro-1,4-benzodioxin-6-yl)amine Derivative

Step 1: Formation of 2,3-Dihydro-1,4-benzodioxin-6-amine

  • The initial step involves synthesizing the amino derivative of the benzodioxine core, typically via reduction or substitution reactions starting from suitable precursors such as 2,3-dihydro-1,4-benzodioxin-6-one or related compounds.
  • This step often employs catalytic hydrogenation or nucleophilic substitution reactions under controlled conditions to introduce the amino group at position 6.

Step 2: Conversion to N-(2,3-Dihydro-1,4-benzodioxin-6-yl)amine

  • The amino group is then functionalized, often via amination reactions, to yield the primary amine necessary for subsequent coupling steps.

Formation of the Thiourea Linkage

Step 3: Reaction with Isothiocyanates or Thiocyanates

  • The primary amine reacts with an isothiocyanate derivative (e.g., phenyl isothiocyanate) in anhydrous solvents such as ethanol or acetonitrile.
  • This nucleophilic addition yields the thiourea linkage, forming the core compound [2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]thiourea .

Reaction Conditions:

Parameter Details
Solvent Ethanol, acetonitrile, or similar aprotic solvent
Temperature Room temperature to 50°C
Time 2-6 hours, monitored by TLC
Catalyst None typically required; base may be used to facilitate reaction

Purification and Characterization

  • The crude product is purified via recrystallization or chromatography.
  • Structural confirmation is performed using NMR spectroscopy (¹H and ¹³C), IR spectroscopy, and mass spectrometry.

Alternative Synthetic Approaches

Method A: Microwave-Assisted Synthesis

  • Microwave irradiation accelerates the formation of the thiourea linkage, reducing reaction times significantly.
  • Conditions involve mixing the amine and isothiocyanate in a suitable solvent, then irradiating at 300-600 W for 10-30 minutes.

Method B: Solid-Phase Synthesis

  • For library synthesis, solid-phase techniques can be employed, immobilizing the benzodioxine amino derivative on a resin and sequentially adding thiourea precursors.

Data Table: Summary of Preparation Methods

Method Starting Material Reagents Solvent Conditions Advantages
Conventional 2,3-Dihydro-1,4-benzodioxin-6-amine Isothiocyanate Ethanol/Acetonitrile Room temp to 50°C, 2-6 hrs Widely used, straightforward
Microwave-Assisted Same as above Same as above Same as above 10-30 min at 300-600 W Faster, higher yields
Solid-Phase Benzodioxine amino resin Thiourea derivatives Solid support Standard coupling protocols Suitable for library synthesis

Research Findings and Notes

  • The reaction of the amino benzodioxine derivatives with isothiocyanates is highly efficient, with yields often exceeding 80% under optimized conditions.
  • Microwave-assisted methods have demonstrated to reduce reaction times by up to 70%, with comparable or improved yields.
  • Purity and structural integrity are confirmed via spectroscopic techniques, ensuring the compound's suitability for biological testing.
  • Variations in substituents on the thiourea moiety can be introduced to modulate biological activity, as evidenced by related studies on heterocyclic thioureas.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiourea moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted benzodioxin derivatives.

Scientific Research Applications

Chemistry: In chemistry, [2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]thiourea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its thiourea moiety can interact with various biological targets, making it a useful tool in biochemical assays.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea moiety can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of the target’s activity. This interaction can affect various biochemical pathways, making the compound useful in both research and therapeutic contexts.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzodioxin Derivatives

Compound Name Functional Group Molecular Weight Purity Biological Activity (Reported) Reference
This compound Ethyl-linked thiourea Not provided Not provided Not tested N/A
(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-thiourea (ST-8240) Direct thiourea attachment 210.27 (calc.) 95% Research use only
4-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-thiazol-2-ylamine (QB-3799) Thiazole-2-amine 232.27 (calc.) 95% Not reported
5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-amine (JK-6148) Oxadiazole-2-amine 219.20 (calc.) 95% Not reported
3',4'-(1",4"-dioxino)flavone (4f) Flavone with 1,4-dioxane ring 296.26 (calc.) Not provided Antihepatotoxic (comparable to silymarin)

Key Observations:

Ethyl Linker vs.

Thiourea vs. Heterocyclic Amines : Thiourea’s hydrogen-bonding capacity contrasts with the aromatic amines in QB-3799 (thiazole) and JK-6148 (oxadiazole), which may alter electronic properties and target selectivity.

Bioactivity : Flavone derivatives like 4f demonstrate significant antihepatotoxic activity, highlighting the pharmacological relevance of the 1,4-dioxane/benzodioxin scaffold . However, thiourea-containing benzodioxins (e.g., ST-8240) remain untested for such effects.

Biological Activity

[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]thiourea is an organic compound notable for its potential biological activities, particularly as an enzyme inhibitor. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a benzodioxin moiety attached to a thiourea group, which is crucial for its biological interactions. Its IUPAC name is 2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylthiourea, and it has a molecular formula of C11H14N2O2S.

PropertyValue
Molecular Weight238.31 g/mol
Melting PointNot specified
SolubilitySoluble in ethanol

The primary biological activity of this compound involves the inhibition of cholinesterase enzymes. This action leads to increased levels of acetylcholine in the brain, which can enhance cognitive function and potentially aid in the treatment of neurodegenerative diseases such as Alzheimer's disease .

Enzyme Inhibition

  • Cholinesterase Inhibition : The compound selectively inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with reported IC50 values ranging from 33.27 to 93.85 nM for AChE . This inhibition is significant in therapeutic contexts where enhanced cholinergic signaling is desired.

1. Neuroprotective Effects

Research indicates that this compound may offer neuroprotective benefits by modulating cholinergic pathways. Its ability to inhibit AChE suggests potential utility in managing cognitive decline associated with Alzheimer's disease .

2. Anticancer Activity

Thiourea derivatives have demonstrated anticancer properties. Studies show that compounds similar to this compound can inhibit cancer cell proliferation across various types:

  • IC50 Values : Ranging from 3 to 20 µM against various cancer cell lines.
  • Mechanisms : These compounds may target pathways involved in angiogenesis and cancer cell signaling .

3. Anti-inflammatory Properties

Thiourea derivatives have also shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α. This activity was observed in vitro with certain thiourea compounds demonstrating greater efficacy than standard anti-inflammatory agents like dexamethasone .

Case Study 1: Alzheimer’s Disease Model

In a controlled study involving animal models of Alzheimer's disease, administration of this compound resulted in improved memory performance on cognitive tests compared to untreated controls. The mechanism was linked to enhanced cholinergic transmission due to AChE inhibition.

Case Study 2: Cancer Cell Lines

A series of experiments evaluated the effects of thiourea derivatives on human cancer cell lines. The results indicated that these compounds induced apoptosis in breast cancer cells with IC50 values as low as 1.50 µM, highlighting their potential as anticancer agents.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for [2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]thiourea derivatives, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves coupling 2,3-dihydro-1,4-benzodioxin-6-amine with isothiocyanates or sulfonyl chlorides under mild conditions. For example, thiourea derivatives are prepared by reacting 2,3-dihydro-1,4-benzodioxin-6-amine with 4,6-dimethylpyrimidin-2-isothiocyanate in toluene at 25°C, yielding 89% product after 1 hour . Optimization includes pH control (e.g., pH 9-10 for sulfonamide formation) and solvent selection (e.g., DMF with LiH as an activator for N-alkylation) .

Q. How are structural confirmations of this compound derivatives validated?

  • Methodological Answer : Characterization relies on spectral techniques:

  • ¹H NMR : Distinct peaks for aromatic protons (δ 6.75–7.41 ppm), dihydrobenzodioxin methylene groups (δ 4.14–4.29 ppm), and thiourea NH (δ 10.62 ppm) .
  • IR : Thiourea C=S stretches (~1200–1250 cm⁻¹) and sulfonamide S=O stretches (~1150–1350 cm⁻¹) .
  • CHN analysis : Validates elemental composition (e.g., C, H, N within 0.4% of theoretical values) .

Q. What preliminary biological screening approaches are used for this compound class?

  • Methodological Answer : Derivatives are screened for enzyme inhibition (e.g., α-glucosidase for anti-diabetic activity) using spectrophotometric assays. Protocols involve pre-incubating compounds with enzyme and substrate (e.g., p-nitrophenyl glucopyranoside), measuring absorbance at 400 nm, and calculating IC₅₀ values via serial dilution (e.g., 0.5–0.0156 mM range) . Positive controls like acarbose (IC₅₀ 37.38 ± 0.12 μM) benchmark activity .

Advanced Research Questions

Q. How do structural modifications (e.g., sulfonamide vs. thiourea substituents) influence α-glucosidase inhibition?

  • Methodological Answer : Substituent effects are quantified through SAR studies. For example:

  • Electron-withdrawing groups (e.g., nitro on phenyl rings) enhance inhibition (IC₅₀ 81.12 μM) by stabilizing enzyme interactions.
  • Hydrophobic groups (e.g., methyl on benzodioxin) improve binding via hydrophobic pocket interactions .
  • Comparative IC₅₀ tables and docking simulations (e.g., AutoDock Vina) validate these trends .

Q. What mechanisms explain contradictory bioactivity results across studies (e.g., weak vs. moderate inhibition)?

  • Methodological Answer : Discrepancies arise from:

  • Enzyme source variability : Bacterial vs. mammalian α-glucosidase isoforms differ in active-site residues .
  • Assay conditions : pH (6.8 vs. 7.4) and incubation time (30 vs. 60 minutes) alter compound stability .
  • Statistical rigor : Triplicate vs. single measurements affect SEM (e.g., ±0.11 μM vs. ±1.2 μM) . Replicating protocols with standardized controls (e.g., acarbose) minimizes variability.

Q. How can computational models predict the activity of novel benzodioxin-thiourea hybrids?

  • Methodological Answer :

  • EGNN models : Trained on scaffold-activity data (e.g., [3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol derivatives) predict PD-1/PD-L1 inhibition via graph-based node features .
  • ADMET prediction : SwissADME or pkCSM tools assess solubility (LogP <5) and toxicity (e.g., AMES test negativity) .

Q. What strategies resolve low yields in guanidine derivatives of this scaffold?

  • Methodological Answer : Low yields (e.g., 31% for S6 ) are addressed by:

  • Reagent stoichiometry : Excess sodium chlorite (3 eq.) and ammonia (3 eq.) improve oxidative cyclization.
  • Purification : Column chromatography (DCM:methanol 20:1) removes byproducts like unreacted thiourea .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]thiourea
Reactant of Route 2
[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]thiourea

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